molecular formula C14H18N6O2 B2478682 1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034532-71-1

1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2478682
CAS RN: 2034532-71-1
M. Wt: 302.338
InChI Key: VZMARHMACJNSHC-UHFFFAOYSA-N
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Description

1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C14H18N6O2 and its molecular weight is 302.338. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Isomer Studies and Complexation with Cytosine

Research by Chien et al. (2004) explored the equilibria between conformational isomers of pyrid-2-yl ureas in DMF-d(7) at -70 degrees C, showing a preference for certain forms with significant implications for intramolecular hydrogen bonding and cytosine complexation. This study indicates that specific substituents can significantly influence the formation of isomers and their ability to complex with biomolecules like cytosine, suggesting applications in designing molecules with targeted binding properties (Chia-Hui Chien et al., 2004).

Green Synthesis Approaches

Guo et al. (2012) demonstrated the ionic liquid-catalyzed one-pot synthesis of 1H-pyrano[2,3-d]pyrimidin-2(8aH)-one derivatives via a three-component reaction under solvent-free conditions. This study presents a more environmentally friendly and efficient method for synthesizing heterocyclic compounds, underscoring the potential of ionic liquids in facilitating green chemistry approaches (Hong-yun Guo et al., 2012).

Structural Analysis and Molecular Design

The crystal structure analysis of azimsulfuron by Jeon et al. (2015) provides insights into the geometric arrangement and hydrogen bonding interactions of sulfonylurea herbicides. Understanding these structural details aids in the design and development of new herbicidal compounds with improved efficacy and specificity (Youngeun Jeon et al., 2015).

Fluorescent Sensors for Carboxylic Acids

Research on fluorescent pyrid-2-yl ureas by Jordan et al. (2010) highlights their potential as sensors for strong organic acids. These compounds exhibit significant fluorescence shifts upon acid binding, indicating their use in detecting and quantifying carboxylic acids in various environments (L. Jordan et al., 2010).

Antibacterial Heterocyclic Compounds

Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, displaying significant antibacterial activity. This research underscores the importance of novel heterocyclic compounds in developing new antibacterial agents, contributing to the ongoing battle against resistant bacterial strains (M. E. Azab et al., 2013).

properties

IUPAC Name

1-(oxan-4-yl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c21-14(17-11-3-7-22-8-4-11)16-9-12-10-20(19-18-12)13-1-5-15-6-2-13/h1-2,5-6,10-11H,3-4,7-9H2,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMARHMACJNSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

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